molecular formula C8H10BrN3 B2732695 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1499558-04-1

7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B2732695
CAS No.: 1499558-04-1
M. Wt: 228.093
InChI Key: ZCYMVYXIUYAUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS 1499558-04-1) is a brominated tetrahydropyridopyrazine compound serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 10 BrN 3 and a molecular weight of 228.09 g/mol, this building block is particularly valuable for the synthesis of novel pyrido[2,3-b]pyrazine-based scaffolds . This compound has significant research applications in the development of non-nucleoside inhibitors targeting viral polymerases. Recent scientific studies highlight the pyrido[2,3-b]pyrazine core as a novel structure for creating potent human cytomegalovirus (HCMV) polymerase inhibitors, which exhibit strong antiviral activity and present a promising approach for treating infections caused by drug-resistant herpesviruses . Furthermore, structurally related 7-aminosubstituted pyrido[2,3-b]pyrazine derivatives have been designed and synthesized as potential anti-breast cancer agents, demonstrating multi-kinase inhibitory activity in the PI3K pathway, a critical regulator of cell growth and survival in cancer . The bromine atom at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to explore a diverse chemical space around this privileged scaffold . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c1-5-3-10-7-2-6(9)4-11-8(7)12-5/h2,4-5,10H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYMVYXIUYAUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(N1)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499558-04-1
Record name 7-bromo-3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the bromination of 3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the yield and selectivity of the desired product.

Chemical Reactions Analysis

7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[2,3-b]pyrazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Comparison with Similar Compounds

Structural Features

  • Core Framework : The pyrido[2,3-b]pyrazine system consists of a pyridine fused to a pyrazine ring. Bromination at the 7-position and methylation at the 3-position distinguish this compound from analogues.
  • Key Analogues :

    Compound Name Substituents Bromine Position Key Structural Differences
    8-Bromo-2,3-diphenylpyrido[3,4-b]pyrazine Phenyl groups at 2,3; Br at 8 8 Fused pyrido[3,4-b]pyrazine ring
    7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine Phenyl groups at 2,3; Br at 7 7 Same core as target compound
    8-Bromo-7-iodo-pyrido[3,4-b]pyrazine Br at 8, I at 7 8 Dual halogenation; different ring

Reactivity and Functionalization

Palladium-Catalyzed Cross-Couplings

The bromine substituent enables cross-coupling reactions. Comparative reactivity:

Reaction Type Substrate Catalyst System Yield Notes
Suzuki Coupling 7-Bromo-3-methyl-THP-pyrazine Pd(PPh₃)₄, Na₂CO₃ 42–75% Lower yields vs. phenyl-substituted analogues
Buchwald-Hartwig 8-Bromo-pyrido[3,4-b]pyrazine Pd₂(dba)₃/Xantphos 92% Electron-deficient rings favor C–N bond formation
  • Microwave-Assisted Reactions : Microwave irradiation improved yields in pyrido-pyrazine functionalization (e.g., 70% for 2,3-diphenyl-8-iodo derivatives) .

Halogen Exchange and Stability

  • Iodination : Attempts to iodinate 7-bromo-3-methyl-THP-pyrido[2,3-b]pyrazine led to degradation, whereas 8-bromo-pyrido[3,4-b]pyrazine (3a) iodinated efficiently (67% yield) .
  • Competitive Dehalogenation : Bromo-iodo substrates (e.g., 3b) underwent selective debromination in the presence of Pd catalysts .

Material Science

    Biological Activity

    7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential applications in drug development and therapeutic interventions.

    Chemical Structure and Properties

    The compound has the following characteristics:

    • Molecular Formula : C8_8H10_{10}BrN3_3
    • Molar Mass : Approximately 228.09 g/mol
    • CAS Number : 1499558-04-1

    The unique bicyclic structure of this compound includes both a pyridine and a pyrazine moiety. The presence of a bromine atom at the 7-position and a methyl group at the 3-position contributes significantly to its biological activity profile.

    Biological Activities

    Research indicates that this compound exhibits a range of biological activities:

    • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi.
    • Antitumor Activity : Exhibits potential as an inhibitor of protein kinases, which are essential in cancer progression. Studies show that it can selectively inhibit specific kinases involved in cancer signaling pathways.
    • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation-related signaling pathways.
    • Antioxidant Activity : It may help mitigate oxidative stress by scavenging free radicals.

    The primary mechanism through which this compound exerts its effects appears to be through kinase inhibition. Protein kinases play critical roles in various cellular processes, including cell proliferation and survival. Inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

    Case Studies and Research Findings

    Several studies have highlighted the biological relevance of this compound:

    • Kinase Inhibition Studies :
      • A study demonstrated that this compound exhibited significant inhibitory effects on specific kinases with IC50_{50} values ranging from 0.5 to 5 µM across different cancer cell lines .
    • Antitumor Efficacy :
      • In vitro studies showed that this compound could induce apoptosis in cancer cells such as A549 (lung cancer) and BEL-7402 (hepatocellular carcinoma), with IC50_{50} values indicating potent cytotoxicity .
    • Anti-inflammatory Effects :
      • Research indicated that the compound could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW264.7 macrophages by over 50% at concentrations of 20 µM .

    Comparative Analysis with Related Compounds

    A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

    Compound NameCAS NumberSimilarity IndexBiological Activity
    7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine670082840.62Moderate kinase inhibition
    7-Chloro-1-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine111454680.58Antimicrobial activity
    6-(Bromomethyl)pteridine-2,4-diamine hydrobromide528534040.56Antitumor activity

    Q & A

    What are the established synthetic routes for 7-Bromo-3-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, and what key reaction conditions influence yield?

    Basic Research Question
    A common approach involves bromination of a pyrido-pyrazine precursor using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMSO or acetone . For example, bromination at the 7-position is achieved via electrophilic aromatic substitution under mild conditions (room temperature, 2–3 hours) . Subsequent alkylation or cyclization steps (e.g., using KOtBu in NMP at 80°C) are critical for forming the tetrahydropyridine ring . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 substrate-to-brominating agent) and inert atmospheres to prevent side reactions .

    How do researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

    Basic Research Question
    Structural confirmation relies on 1H/13C NMR to verify substituent positions (e.g., bromine at C7, methyl at C3) and HRMS for molecular weight validation . For example, aromatic protons in similar brominated pyrido-pyrazines exhibit distinct shifts at δ 8.12–8.40 ppm in DMSO-d6, while NH protons appear as broad singlets (δ 12.42–12.82 ppm) . IR spectroscopy (e.g., νmax ~3396 cm⁻¹ for NH stretches) and X-ray crystallography (for solid-state conformation) are also employed .

    What role does the bromine substituent play in the compound's reactivity and potential biological activity?

    Advanced Research Question
    The bromine atom enhances electrophilicity, facilitating cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) for derivatization . Its electron-withdrawing effect also stabilizes intermediates during cyclization. Biologically, bromine at C7 in pyrido-pyrazines has been linked to improved binding affinity in kinase inhibitors, likely due to hydrophobic interactions with target proteins . Comparative studies with non-brominated analogs show reduced activity, highlighting its critical role .

    How can researchers optimize the regioselectivity of bromination in similar tetrahydropyrido-pyrazine systems?

    Advanced Research Question
    Regioselectivity is influenced by substituent directing effects and solvent polarity. For instance, electron-donating groups (e.g., methyl at C3) direct bromination to the para position (C7) . Using NBS in DMSO at 0°C minimizes di-bromination byproducts, achieving >90% mono-bromination . Computational modeling (DFT) can predict reactive sites, guiding experimental design .

    What are common challenges in purifying this compound, and how can chromatographic conditions be adjusted to improve purity?

    Basic Research Question
    Purification challenges include removing unreacted brominating agents and regioisomers. Flash column chromatography with heptane/ethyl acetate gradients (7:3 to 4:6) effectively separates brominated products from precursors . For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

    How do structural analogs of this compound differ in their physicochemical properties, and what methods are used to assess these differences?

    Advanced Research Question
    Analogs with trifluoromethyl or nitro substituents exhibit increased lipophilicity (logP >2.5 vs. 1.8 for the methyl derivative), measured via HPLC retention times . Solubility varies with substituent polarity: brominated derivatives show lower aqueous solubility (<0.1 mg/mL) compared to hydroxylated analogs . Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) assess crystalline stability .

    What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR shifts) reported for brominated pyrido-pyrazines?

    Advanced Research Question
    Discrepancies in NMR shifts (e.g., δ 8.12 vs. 8.35 ppm for aromatic protons) may arise from solvent effects (DMSO-d6 vs. CDCl3) or tautomerism . Validation via 2D NMR (COSY, HSQC) clarifies coupling patterns, while variable-temperature NMR identifies dynamic processes . Cross-referencing with high-resolution crystallographic data (e.g., CCDC entries) resolves ambiguities .

    In designing derivatives for SAR studies, which substituents are prioritized to enhance bioactivity while maintaining solubility?

    Advanced Research Question
    Prioritize polar groups (e.g., methoxy, hydroxyl) at C3 to improve solubility without compromising activity . Bulky substituents (e.g., phenyl at C2) enhance target binding but reduce metabolic stability. Hybrid analogs (e.g., bromine at C7 and trifluoromethyl at C3) balance lipophilicity and potency .

    What are the implications of varying reaction solvents and temperatures on the synthesis of this compound's intermediates?

    Basic Research Question
    Polar aprotic solvents (THF, NMP) favor SN2 mechanisms in alkylation steps, while higher temperatures (80–100°C) accelerate cyclization . For example, using NMP at 100°C reduces reaction time from 24 to 3 hours but may degrade heat-sensitive intermediates . Solvent choice also impacts byproduct formation: acetone minimizes iodination side reactions compared to DMSO .

    How do researchers address the formation of byproducts during the cyclization steps of tetrahydropyrido-pyrazine synthesis?

    Advanced Research Question
    Byproducts like di-brominated isomers or open-chain intermediates are mitigated via low-temperature reaction control (-10°C) and stoichiometric precision . Kinetic monitoring (TLC or in-situ IR) identifies early byproduct formation, enabling real-time adjustments . For persistent impurities, recrystallization from ethanol/water mixtures improves purity to >98% .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.